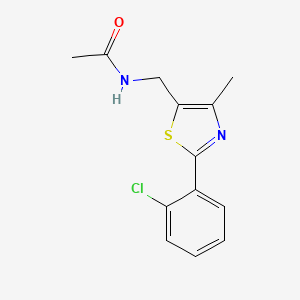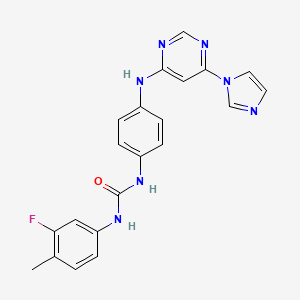
1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-fluoro-4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-fluoro-4-methylphenyl)urea is a useful research compound. Its molecular formula is C21H18FN7O and its molecular weight is 403.421. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-fluoro-4-methylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-fluoro-4-methylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Formation
Research has explored reactions involving cyclic oxalyl compounds and N-amino-pyrimidine derivatives to create N,N′-disubsituted ureas and imidazolyl-pyrimidinones. These compounds have been synthesized through cyclization reactions, showcasing the chemical versatility and potential for creating novel derivatives of urea-based compounds for various applications, including the development of new materials or biological probes (Altural & Kollenz, 1990).
Antiproliferative Agents
A series of (imidazo[1,2-a]pyrazin-6-yl)ureas, synthesized through key intermediates, have displayed cytostatic activity against non-small cell lung cancer cell lines, suggesting potential applications in cancer therapy. The selective dose-dependent response of certain cell lines highlights the compound's specificity and opens avenues for targeted cancer treatment research (Bazin et al., 2016).
Antioxidant Activity
Studies have also focused on the antioxidant properties of certain urea derivatives, including the synthesis of compounds with potential therapeutic applications. This research indicates the broader applicability of urea derivatives beyond their known uses, suggesting their potential in combating oxidative stress-related diseases (George et al., 2010).
Cytokinin-like Activity
Urea derivatives have been identified to possess cytokinin-like activity, influencing plant cell division and differentiation. This has significant implications for agriculture and plant biotechnology, providing tools for plant growth regulation and morphogenesis (Ricci & Bertoletti, 2009).
Fluorescence Switching
Imidazo[1,5-a]pyridinium ions, derivable from urea compounds, exhibit fluorescence switching properties. This characteristic makes them suitable for developing pH-sensors with dual emission pathways, offering applications in bioimaging and environmental sensing (Hutt et al., 2012).
Propiedades
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN7O/c1-14-2-3-17(10-18(14)22)28-21(30)27-16-6-4-15(5-7-16)26-19-11-20(25-12-24-19)29-9-8-23-13-29/h2-13H,1H3,(H,24,25,26)(H2,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNHGZOJGDYIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

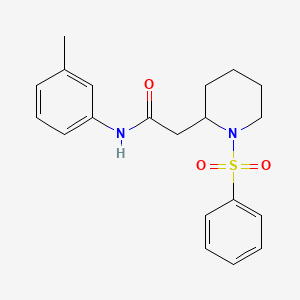
![6-chloro-3-(3,3-dimethyl-2-oxobutyl)-3H,4H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2523421.png)
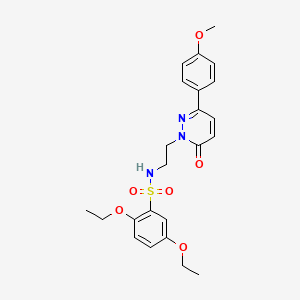
![2-(4-Fluoroanilino)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B2523424.png)
![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2523427.png)
![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2523429.png)
![(2R,3R)-2-[2-(2-Methylphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2523430.png)
![3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B2523431.png)
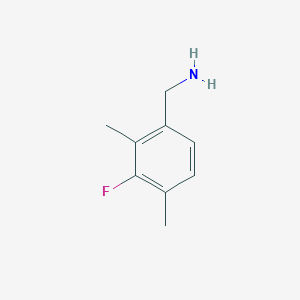
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B2523435.png)
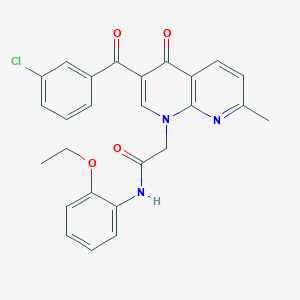
![methyl 4-methyl-3-((10-oxo-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate](/img/structure/B2523437.png)
